Methyl 4-bromo-2-naphthoate
Overview
Description
Methyl 4-bromo-2-naphthoate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position of the naphthalene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In these reactions, the bromine atom can be lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-naphthoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-naphthoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Substitution: Formation of various substituted naphthoates.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-bromo-2-naphthol.
Scientific Research Applications
Methyl 4-bromo-2-naphthoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-bromo-2-naphthoate can be compared with other brominated naphthoates such as:
Methyl 6-bromo-2-naphthoate: Similar structure but with the bromine atom at the 6-position.
Methyl 3-bromo-2-naphthoate: Bromine atom at the 3-position.
Methyl 2-bromo-1-naphthoate: Bromine atom at the 2-position of a different naphthalene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in selective synthetic applications and research studies.
Properties
IUPAC Name |
methyl 4-bromonaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBIPEKBFHLNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279832 | |
Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-29-8 | |
Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5043-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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